Diflufenzopyr

Overview

Description

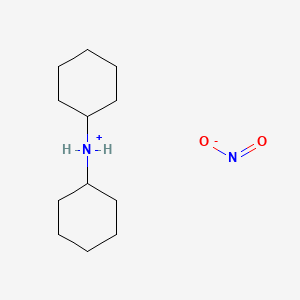

Diflufenzopyr is a semicarbazone herbicide used for selective broadleaf weed control . It is an auxin transport inhibitor, disrupting the delicate auxin balance needed for plant growth . This compound (21.4%) is combined with the active ingredient dicamba (55.0%) in the product Overdrive .

Synthesis Analysis

This compound and its metabolites, M1, M2, M6, and M9, were determined by LC MS/MS in water . A residue analytical method for the detection and quantification of the active ingredient BAS 654 H (this compound) and its metabolites in water was needed for monitoring purposes .Molecular Structure Analysis

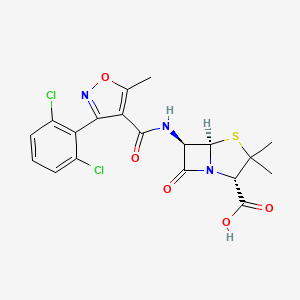

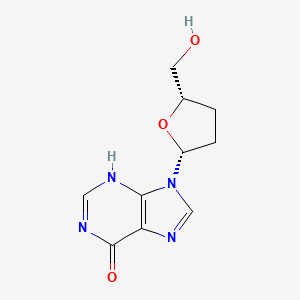

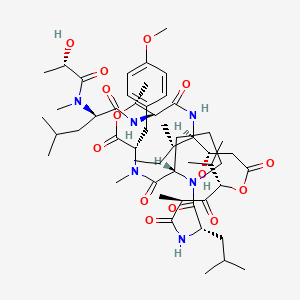

The molecular formula of this compound is C15H12F2N4O3 . The average mass is 356.259 Da and the monoisotopic mass is 356.069702 Da .Physical And Chemical Properties Analysis

This compound is a solid, off-white substance . It is odorless and not applicable for pH-value . The melting point/freezing point is 135.5 °C .Scientific Research Applications

Herbicide Synergism

Diflufenzopyr is known for its role as a synergist, particularly in enhancing the efficacy of certain auxin-type herbicides. This characteristic is evident in its combination with dicamba for broadleaf weed control in various species of turfgrass, where it reduces the lethal dose required for weed control and enhances the herbicidal activity without increasing turfgrass injury (Wehtje, 2008).

Interaction with Auxin-Type Herbicides

This compound's interaction with other auxin-type herbicides has been studied for controlling invasive species like Russian knapweed and leafy spurge. For instance, its combination with picloram showed increased control of leafy spurge but not Canada thistle (Lym & Deibert, 2005). However, its efficacy in controlling Russian knapweed when combined with other auxinic herbicides like aminopyralid and picloram was not significantly enhanced (Enloe & Kniss, 2009).

Selectivity in Corn Herbicide

In corn, this compound is used in combination with dicamba, known as BAS 662H. This combination provides effective broadleaf weed control and shows improved tolerance in corn than when dicamba is used alone. The selectivity in corn is attributed to the rapid metabolism of this compound and reduced foliar uptake of dicamba under its influence (Grossmann et al., 2002).

Management in Tobacco Cultivation

This compound has been evaluated for controlling axillary shoot growth in tobacco. Studies indicated its potential as an alternative to maleic hydrazide, which often leaves excessive residues on flue-cured tobacco (Taylor et al., 2006).

Biokinetics and Efficacy in Weed Control

Research on the biokinetics and efficacy of this compound in combination with aminocyclopyrachlor-methyl ester on weeds like black nightshade and large crabgrass showed that it had minimal effects on the translocation of radioactivity inthese species. The study highlighted that mixtures of this compound did not significantly increase large crabgrass control compared to aminocyclopyrachlor-methyl ester alone (Vargas et al., 2014).

Soybean Response to Herbicides

Investigations into the response of soybeans to simulated drift of dicamba/diflufenzopyr followed by postemergence herbicides indicated a synergistic increase in crop injury in some environments. However, the impact on yield varied, with some cases showing a synergistic decrease in yield due to the drift (Brown et al., 2009).

Postemergence Herbicide Safety in Corn

The safety of corn in relation to postemergence herbicides, including this compound, was assessed, revealing that herbicide choice significantly affects corn injury. Including the safener isoxadifen or selecting tolerant hybrids may influence injury reduction. The study demonstrated the importance of herbicide selection in minimizing corn injury (VanGessel et al., 2016).

Weed Control in Winter Wheat

This compound has been studied for weed control in winter wheat, showing effectiveness in controlling broadleaved weeds when combined with other herbicides like MCPA and fluroxypyr (Zand et al., 2007).

Sensitivity of Wheat to Herbicides

The sensitivity of winter wheat to tank mixes of glyphosate and other herbicides, including this compound, was evaluated, suggesting that some combinations can be safely applied either preplant or preemergence without significant impact on wheat injury, height, or yield (Soltani et al., 2009).

Genetic Basis in Sweet Corn for Herbicide Sensitivity

A study on the genetic basis for herbicide sensitivity in sweet corn inbred lines revealed an association between sensitivity to multiple cytochrome P450-metabolized herbicides, including this compound. This research highlights the genetic factors underlying herbicide response in crop varieties (Nordby et al., 2008).

Mechanism of Action

Target of Action

Diflufenzopyr is an auxin transport inhibitor . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are primarily involved in cell division, growth, and differentiation .

Mode of Action

This compound disrupts the delicate balance of auxin transport in plants . It binds to a specific carrier or efflux induction protein involved in the transportation of auxin away from the meristemic regions . This disruption leads to an imbalance in the distribution of auxin within the plant, causing abnormal growth and development, ultimately leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the auxin transport pathway. By inhibiting this pathway, this compound disrupts the plant’s normal growth and development processes. The downstream effects include abnormal cell division and growth, leading to the death of the plant .

Pharmacokinetics

These properties suggest that this compound is likely to be rapidly absorbed and distributed within the plant, metabolized, and then excreted or degraded .

Result of Action

The primary result of this compound’s action is the death of the plant. By disrupting the auxin transport pathway, this compound causes abnormal growth and development in the plant, which ultimately leads to the plant’s death .

Safety and Hazards

The U.S. Environmental Protection Agency (EPA) classifies Overdrive, which contains Diflufenzopyr, as category III (Low Toxicity) . It is very toxic to aquatic life and has long-lasting effects . It should be stored away from incompatible materials and disposed of in accordance with local/regional/national/international regulations .

Future Directions

properties

IUPAC Name |

2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N4O3/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11/h2-7H,1H3,(H,22,23)(H2,19,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJQWZWMQCVOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034538 | |

| Record name | Diflufenzopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [Merck Index] Tan solid; [MSDSonline] | |

| Record name | Diflufenzopyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4857 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 63 mg/L (pH 5), 5850 mg/L (pH 7), and 10546 mg/L (pH 9) | |

| Record name | DIFLUFENZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.24 g/mL at 25 °C, Tan, rod-like, granular solid; Density: 0.63 g/mL at 25 °C; pH = 8.51 /Diflufenzopyr End-use Product/ | |

| Record name | DIFLUFENZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.0X10-7 kPa at 20 °C and 25 °C, less than 1.3X10-5 Pa /7.50X10-8 mm Hg/ at 20 °C | |

| Record name | DIFLUFENZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder, solid, Off-white solid | |

CAS RN |

109293-97-2 | |

| Record name | Diflufenzopyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109293-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflufenzopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[1-[2-[[(3,5-difluorophenyl)amino]carbonyl]hydrazinylidene]ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUFENZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

135.5 °C; decomp at 155 °C | |

| Record name | DIFLUFENZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.